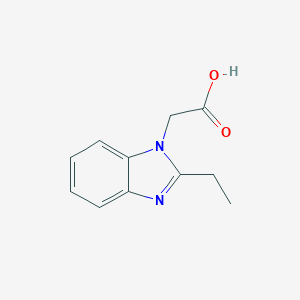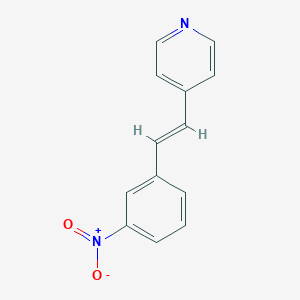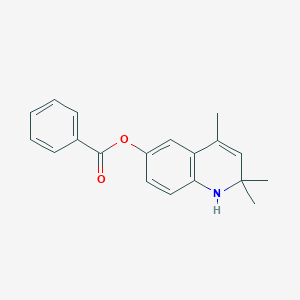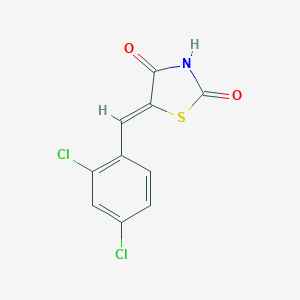
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide, also known as FOBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FOBA is a derivative of quinolone-based compounds and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide is not fully understood. However, it has been proposed that 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide may bind to metal ions and form complexes that can affect cellular processes. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has also been found to inhibit bacterial growth by disrupting bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has also been found to have anti-inflammatory and antioxidant properties. Additionally, 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and studying cellular processes. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide is also relatively easy to synthesize and purify. However, 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide. One area of research could focus on the development of new synthesis methods to improve the stability and solubility of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide. Another area of research could focus on the use of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide in the development of new metal-organic frameworks with potential applications in gas storage and separation. Additionally, further research could be done to explore the potential applications of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide in the treatment of neurodegenerative diseases and cancer.
合成方法
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide can be synthesized by reacting 3-fluorobenzylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of an appropriate coupling agent. The resulting product is then purified by column chromatography to obtain pure 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide. This synthesis method has been found to be efficient and yields high-quality 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide.
科学研究应用
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. Additionally, 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide has been found to have antimicrobial activity against various bacterial strains.
属性
CAS 编号 |
5236-59-9 |
|---|---|
产品名称 |
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 3-fluoro-benzylamide |
分子式 |
C17H13FN2O3 |
分子量 |
312.29 g/mol |
IUPAC 名称 |
N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13FN2O3/c18-11-5-3-4-10(8-11)9-19-16(22)14-15(21)12-6-1-2-7-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |
InChI 键 |
ZERHVDQNZKJXBQ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC(=CC=C3)F)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)




![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)





![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)